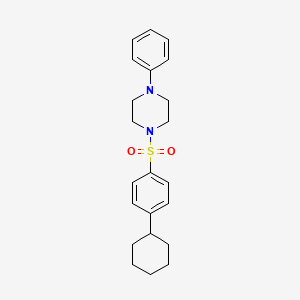

1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine

Description

1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine is a piperazine-derived compound characterized by a sulfonyl group linked to a 4-cyclohexylphenyl moiety and a phenyl group at the 4-position of the piperazine ring. These analogs share a core sulfonyl-piperazine scaffold, with substituent variations influencing biological activity, target specificity, and pharmacokinetic properties .

The cyclohexyl group in the target compound introduces steric bulk and increased lipophilicity compared to nitro or halogen substituents in analogs.

Properties

IUPAC Name |

1-(4-cyclohexylphenyl)sulfonyl-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2S/c25-27(26,22-13-11-20(12-14-22)19-7-3-1-4-8-19)24-17-15-23(16-18-24)21-9-5-2-6-10-21/h2,5-6,9-14,19H,1,3-4,7-8,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLRWLIXTQDEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction conditions are common practices in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions for electrophilic aromatic substitution typically involve the use of acids or halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides or thiols.

Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule.

Comparison with Similar Compounds

Substituent Effects

- Electron-Withdrawing Groups (e.g., NO₂ in NSPP): Enhance binding to targets like Hedgehog pathway components by increasing electrophilicity. The nitro group in NSPP is critical for reducing IL-6 secretion and neuroinflammation .

- Halogens (e.g., Cl, F): Improve metabolic stability and receptor selectivity. For example, 1-((4-fluorophenyl)sulfonyl)-4-phenylpiperazine shows higher dopamine D3 receptor affinity than chloro analogs .

- However, steric bulk may reduce binding to certain targets compared to planar aromatic substituents .

Gender-Specific Efficacy

NSPP demonstrates sex-dependent effects in murine models, significantly increasing neural stem/progenitor cells in female mice post-irradiation but showing minimal impact in males. This highlights the importance of considering pharmacokinetic and hormonal variables in analog design .

Pharmacological Comparisons

| Parameter | NSPP | 1-((4-Chlorophenyl)sulfonyl)-4-phenylpiperazine | Target Compound (Cyclohexyl) ** |

|---|---|---|---|

| Primary Target | Hedgehog pathway, microglia | Mcl-1, cytotoxic targets | Unknown (predicted: CNS targets) |

| Anti-Inflammatory Activity | High (IL-6 reduction) | Moderate | Not reported |

| CNS Penetration | Moderate | Low | High (predicted) |

| Toxicity | Low (no tumor protection) | Variable (GI50: 10–50 µM) | Unknown |

Biological Activity

1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine (CAS No. 430471-95-7) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a sulfonyl group and cyclohexyl and phenyl moieties. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Antidepressant Effects

Research indicates that compounds similar to 1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine exhibit antidepressant-like effects in animal models. For instance, studies have shown that modifications in the piperazine ring can enhance serotonin receptor affinity, which is crucial for antidepressant activity .

Antipsychotic Properties

The compound has also been investigated for its antipsychotic potential. In vitro studies demonstrate that it may act as a dopamine receptor antagonist, which is a common mechanism for antipsychotic drugs. This action could help mitigate symptoms of schizophrenia and other psychotic disorders .

Neuroprotective Effects

Preliminary studies suggest that 1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine may possess neuroprotective properties. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly serotonin and dopamine pathways. The sulfonyl group enhances solubility and bioavailability, facilitating better interaction with target receptors.

Study 1: Antidepressant Activity

In a study conducted on mice, the administration of 1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine resulted in significant reductions in immobility time in the forced swim test, indicating antidepressant-like effects. The compound was compared against standard antidepressants, showing comparable efficacy .

Study 2: Neuroprotective Properties

A cell culture study demonstrated that treatment with the compound led to decreased levels of reactive oxygen species (ROS) in neuronal cells exposed to oxidative stress. This suggests a protective mechanism against neuronal damage, highlighting its potential therapeutic applications in neurodegeneration .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.